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molecular formula C10H14O2 B156065 3-Benzyloxy-1-propanol CAS No. 4799-68-2

3-Benzyloxy-1-propanol

Cat. No. B156065
M. Wt: 166.22 g/mol
InChI Key: FUCYABRIJPUVAT-UHFFFAOYSA-N
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Patent
US05153214

Procedure details

To a suspension of sodium hydride (5.6 g, 0.14 mole) in tetrahydrofuran (350 ml) is added 1,3-propanediol (15 ml, 0.21 mol). The gummy suspension is stirred at room temperature for 0.5 hour and tetra n-butylammonium iodide (0.54 g) is added followed by benzyl bromide (16.6 ml, 0.14 mole). The mixture is stirred at room temperature for 62 hours. The solvent is evaporated and the residue purified by flash chromatography over silica gel using 1:4 ethylacetate/hexane as eluent to obtain 3-benzyloxypropan-1-ol as a clear oil; 1H NMR (CDCl3): δ7.3 (m, 5H), 4.5 (s,2H), 3.78 (t,8 Hz,2H), 3.65 (t,8 Hz,2H), 1.87 (quintet,8 Hz,2H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Three
Quantity
0.54 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:7])[CH2:4][CH2:5][OH:6].[CH2:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:8]([O:6][CH2:5][CH2:4][CH2:3][OH:7])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(CCO)O
Step Three
Name
Quantity
16.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0.54 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The gummy suspension is stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 62 hours
Duration
62 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography over silica gel using 1:4 ethylacetate/hexane as eluent

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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